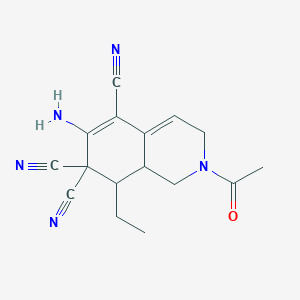

2-acetyl-6-amino-8-ethyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar isoquinoline derivatives often involves complex reactions including 1,3-dipolar cycloaddition reactions, Knoevenagel condensation, and multi-step organic transformations. These processes yield various tetrahydroisoquinoline derivatives, demonstrating the versatility and reactivity of the isoquinoline nucleus under different chemical conditions (Caira et al., 2014); (Kasturi & Sharma, 1975).

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is often analyzed using X-ray diffraction, highlighting the spatial arrangement and confirming the stereochemistry of newly synthesized molecules. This method provides critical insights into the molecular conformation and structural characteristics of isoquinoline compounds (Marae et al., 2021).

Chemical Reactions and Properties

Isoquinoline derivatives participate in various chemical reactions, showcasing their reactivity. For example, they undergo cycloaddition, Smiles-type rearrangement, and cyclization reactions, leading to the formation of new bonds and structures. These reactions are pivotal in exploring the reactivity patterns and functional group transformations inherent to isoquinoline derivatives (Sirakanyan et al., 2015).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystal structures, of isoquinoline derivatives are crucial for understanding their behavior in different environments and for their application in various fields. These properties are determined through experimental analysis and contribute to the broader knowledge base regarding the physical characteristics of these compounds (Dyachenko et al., 2010).

Chemical Properties Analysis

The chemical properties of isoquinoline derivatives, such as acidity, basicity, and reactivity towards different reagents, are essential for their functionalization and application in organic synthesis. Studies on these properties help in understanding the chemical behavior and potential utility of these compounds in synthetic chemistry (Ozols et al., 1996).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Isoquinoline Derivatives

Isoquinoline derivatives have been a focal point in synthetic chemistry due to their potential biological activities and applications in medicinal chemistry. One approach involves the synthesis of tetrahydropyrrolo[2,1-a]isoquinolines through 1,3-dipolar cycloaddition reactions. This method yields complex isoquinoline structures which are characterized by X-ray diffraction analysis, highlighting their structural diversity and potential for further chemical manipulation (Caira et al., 2014).

Antibiotic and Antimicrobial Properties

Isoquinoline derivatives also show promise in antimicrobial applications. For instance, helquinoline, a tetrahydroquinoline antibiotic derived from Janibacter limosus, exhibits significant biological activity against bacteria and fungi. This discovery expands the scope of isoquinoline derivatives in therapeutic applications beyond their traditional role in synthetic chemistry (Asolkar et al., 2004).

Green Synthetic Methods

The development of green and efficient synthetic methods for isoquinoline derivatives is an area of active research. A notable example is the synthesis of 2-amino-3-cyano-1,4,5,6-tetrahydropyrano[3,2-c]quinolin-5-one derivatives via a one-pot condensation process. This method emphasizes operational simplicity, mild reaction conditions, and reduced environmental impact, showcasing the advances in sustainable chemistry practices (Lei et al., 2011).

Charge Transfer and Fluorescence Properties

Isoquinoline derivatives are also studied for their intramolecular charge transfer (ICT) and fluorescence properties. Research on planarized aminobenzonitrile derivatives, such as 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6), reveals fast and efficient ICT along with dual fluorescence in various solvents. These properties are crucial for applications in optical materials and sensors, demonstrating the versatility of isoquinoline derivatives in materials science (Zachariasse et al., 2004).

Propiedades

IUPAC Name |

2-acetyl-6-amino-8-ethyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c1-3-14-13-7-21(10(2)22)5-4-11(13)12(6-17)15(20)16(14,8-18)9-19/h4,13-14H,3,5,7,20H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOZDECPIZZEJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C2CN(CC=C2C(=C(C1(C#N)C#N)N)C#N)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Acetyl-6-amino-8-ethyl-2,3,8,8a-tetrahydro-1H-isoquinoline-5,7,7-tricarbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(sec-butylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5562022.png)

![ethyl (2-methyl-3-oxo[1,2,4]triazino[2,3-a]benzimidazol-5(3H)-yl)acetate](/img/structure/B5562041.png)

![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)

![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)

![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)

![2-[2-(1-naphthylmethylene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5562086.png)

![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)